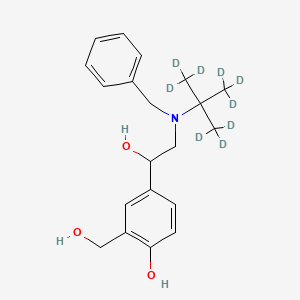

N-Benzyl Albuterol-d9

Description

Properties

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

4-[2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

NZBXAYHLQSMNQS-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O |

Origin of Product |

United States |

Synthetic Strategies and Chemo Enzymatic Derivatization of N Benzyl Albuterol D9

Deuteration Methodologies for N-Benzyl Albuterol Analogs

The introduction of deuterium (B1214612) into N-Benzyl Albuterol analogs can be achieved through several strategic approaches. The choice of method depends on the desired level and position of deuteration, the stability of the substrate, and the availability of starting materials.

One of the most direct and common methods for synthesizing N-Benzyl Albuterol-d9 involves the use of a deuterated precursor. This "bottom-up" approach ensures high regioselectivity and isotopic enrichment at a specific position. For the synthesis of this compound, where the deuterium atoms are located on the tert-butyl group, the logical precursor is tert-butylamine-d9.

The general synthetic route involves the reaction of a protected albuterol intermediate with the deuterated amine. A typical pathway might start with a suitable protected derivative of 4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol, which is then alkylated with tert-butylamine-d9. Alternatively, a key intermediate such as 2-hydroxy-5-(2-bromoacetyl) ethyl benzoate (B1203000) can be reacted with tert-butylamine-d9, followed by reduction of the ketone. google.com A related patent for the synthesis of D3-salbutamol highlights a strategy where a deuterated reducing agent, such as deuterated lithium aluminum hydride, is used to introduce deuterium at the benzylic position. google.com While this labels a different position, the principle of using a deuterated reagent to achieve specific labeling is the same. This precursor-based method is advantageous as it avoids harsh conditions that might be required for direct H-D exchange on the final molecule.

Hydrogen-Deuterium (H-D) exchange reactions represent an alternative strategy where hydrogen atoms on a pre-formed molecule are replaced with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). wikipedia.org This method can be cost-effective but achieving high regioselectivity can be challenging. google.com The exchange is typically facilitated by acid, base, or metal catalysts. wikipedia.org

For N-Benzyl Albuterol analogs, exchange reactions could theoretically target various positions. Benzylic protons, those alpha to the aromatic ring, are relatively acidic and can be exchanged under base-catalyzed conditions. nih.govresearchgate.net However, deuterating the non-activated C-H bonds of the tert-butyl group via H-D exchange is significantly more difficult and generally requires transition-metal catalysis under more forcing conditions. Catalysts such as palladium, platinum, or rhodium supported on carbon (Pd/C, Pt/C, Rh/C) in a D₂O medium can facilitate H-D exchange. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, pH) is crucial for controlling the extent and location of deuteration. nih.govresearcher.life

| Catalyst System | Deuterium Source | Target Position | Conditions | Key Features |

| Amine Base (e.g., DBN) | D₂O | Benzylic C-H | Elevated Temperature (e.g., 94°C) | Regioselective for activated C-H bonds; simple, high-yielding. nih.gov |

| Heterogeneous Pd/C | D₂O / H₂ (or D₂) | Benzylic C-H, Aliphatic C-H | 110–180 °C | Versatile for various heterocycles and benzylic sites. researchgate.netsemanticscholar.org |

| Iridium Complex | Formic acid-d₂ / D₂O | Alcohols, Ketones | Not specified | In situ generation of D₂ gas. nih.gov |

| Ruthenium (Shvo-catalyst) | D₂O | α, β positions to N-alkyl | Microwave, Toluene co-solvent | Selective for positions alpha and beta to nitrogen atoms. google.com |

This table is interactive. Click on the headers to sort.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and deuteration is no exception. rsc.org Microwave irradiation can significantly reduce reaction times for H-D exchange processes from many hours or days to mere minutes. researchgate.netnih.gov This rapid heating can lead to enhanced reaction rates and sometimes improved selectivity. rsc.org

For the deuteration of N-Benzyl Albuterol analogs, a microwave-assisted H-D exchange could be employed using a suitable catalyst and D₂O. google.com The process often results in a high degree of isotopic purity with minimal side products. rsc.org For example, studies have shown that microwave-assisted deuteration of various organic molecules, including ketones and bipyridines, in D₂O can be achieved rapidly and efficiently. rsc.orgresearchgate.net This technique offers a convenient and low-cost method for preparing isotopically labeled compounds. nih.gov

Isolation and Purification Protocols for Labeled Species

Following synthesis, the crucial step of isolation and purification is required to ensure the chemical and isotopic purity of this compound. moravek.com This process separates the desired deuterated product from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. veeprho.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose. nih.gov

The separation of isotopologues (molecules that differ only in their isotopic composition) is possible due to the "chromatographic deuterium effect" (CDE). acs.org This effect arises from subtle differences in molecular properties, such as polarity and van der Waals interactions, caused by the substitution of hydrogen with deuterium. cchmc.org In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protiated (non-deuterated) counterparts because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the nonpolar stationary phase. proquest.comoup.com The choice of chromatographic column and mobile phase is critical for achieving optimal separation. acs.org

| Technique | Stationary Phase Example | Principle of Separation | Advantages | Challenges |

| Reversed-Phase HPLC | C18, Phenyl, Pentafluorophenyl (PFP) | Partitioning based on polarity differences. cchmc.org | High resolution, applicable to a wide range of compounds. proquest.com | Small retention time differences require high-efficiency columns and optimized conditions. acs.org |

| Gas Chromatography (GC) | Polydimethylsiloxane, Wax phases, Ionic Liquids | Volatility and interaction with the stationary phase. nih.gov | Excellent separation for volatile compounds. nih.gov | Requires derivatization for non-volatile compounds like N-Benzyl Albuterol. |

| Preparative TLC | Silica Gel, Alumina | Adsorption chromatography. | Cost-effective, simple setup for crude purification. nih.gov | Lower resolution compared to HPLC, potential for sample loss during extraction. |

This table is interactive. Click on the headers to sort.

Advanced Structural Characterization of Synthetic Products

Beyond basic identification, advanced analytical techniques are necessary to confirm the precise location and extent of deuterium incorporation in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose.

¹H NMR (Proton NMR): The most straightforward method is to observe the disappearance or reduction in the signal intensity of the protons that have been replaced by deuterium. For this compound, the signal corresponding to the nine protons of the tert-butyl group would be absent or significantly diminished.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the tert-butyl group would confirm the desired labeling.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique typically used to study protein conformation and dynamics. nih.govacs.orgresearchgate.net It measures the rate of deuterium exchange of backbone amide protons. nih.gov While not directly applied to the structural elucidation of a small molecule like this compound itself, the principles of HDX-MS underscore the power of using deuterium labeling and mass spectrometry to probe molecular structure and solvent accessibility. acs.org The influence of deuteration on the crystal structure of molecules has also been studied using techniques like neutron diffraction, which reveals changes in bond lengths and intermolecular interactions. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of N Benzyl Albuterol D9

Mass Spectrometric (MS) Applications

Mass spectrometry is the cornerstone for the analysis of stable isotope-labeled compounds, offering unparalleled sensitivity and specificity. For N-Benzyl Albuterol-d9, MS techniques are essential for quantification, structural confirmation, and assessment of isotopic integrity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying trace levels of this compound in complex matrices. fda.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov When used as an internal standard for the quantification of N-Benzyl Albuterol, the deuterated form ensures that any variations during sample preparation and analysis are accounted for, leading to highly accurate results.

The foundation of a robust LC-MS/MS method is the selection of specific precursor and product ions. The precursor ion is typically the protonated molecule, [M+H]⁺, generated via electrospray ionization (ESI). For this compound, with a molecular formula of C₂₀H₁₈D₉NO₃ and a molecular weight of approximately 338.49 g/mol , the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 339.5. clearsynth.com

This precursor ion is then isolated and fragmented in the collision cell of the mass spectrometer to generate characteristic product ions. The fragmentation pattern is determined by the molecule's structure. For this compound, characteristic fragmentation pathways would involve the cleavage of the benzyl (B1604629) group and the deuterated tert-butyl group. The selection of unique and intense product ions is critical for method specificity.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ion 1 (m/z) | Potential Product Ion 2 (m/z) | Fragmentation Pathway Description |

|---|---|---|---|---|

| This compound | 339.5 | 274.3 | 91.1 | Loss of deuterated tert-butyl group [M+H - C₄D₉]⁺; Formation of benzyl cation [C₇H₇]⁺ |

| N-Benzyl Albuterol (for comparison) | 330.4 | 274.2 | 91.1 | Loss of tert-butyl group [M+H - C₄H₉]⁺; Formation of benzyl cation [C₇H₇]⁺ |

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that provides exceptional sensitivity and selectivity. In an MRM experiment, the mass spectrometer is set to monitor specific, predefined transitions from a precursor ion to its product ions. For this compound, this would involve continuously monitoring the transition of m/z 339.5 to its characteristic product ions.

This targeted approach filters out chemical noise from the sample matrix, as only molecules that undergo the specific fragmentation will be detected. researchgate.net The result is a significant improvement in the signal-to-noise ratio, allowing for the detection and quantification of the analyte at very low concentrations. fda.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it co-elutes with the non-labeled analyte and experiences identical ionization effects, correcting for matrix suppression or enhancement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. nih.gov Due to the compound's low volatility and polar nature, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule and increases its volatility. Following separation on the GC column, the mass spectrometer fragments the derivatized molecule, and specific ions are monitored for quantification. Although a viable technique, the requirement for derivatization adds a step to sample preparation, making GC-MS a less direct method than LC-MS/MS for this class of compounds.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

For a deuterated standard, confirming its isotopic purity is crucial. rsc.org High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. nih.govresearchgate.net HRMS instruments can measure mass with extremely high accuracy, allowing them to distinguish between ions with very small mass differences. acs.org

| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| d8 | C₂₀H₁₉D₈NO₃ | 337.2455 |

| d9 (Target) | C₂₀H₁₈D₉NO₃ | 338.2518 |

| d10 | C₂₀H₁₇D₁₀NO₃ | 339.2581 |

Chromatographic Techniques and Separation Science

The separation of this compound from other related substances and matrix components is a critical prerequisite for accurate mass spectrometric analysis. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied technique for this purpose. nih.govresearchgate.net

In RP-HPLC, separation is achieved based on the analyte's partitioning between a nonpolar stationary phase and a polar mobile phase. For this compound and related compounds, stationary phases such as C8, C18, or Phenyl columns are commonly employed. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS detection. fda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all compounds of interest with good resolution and symmetric peak shapes. nih.gov The development of a stability-indicating HPLC method is crucial to ensure that the compound can be separated from any potential degradants. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

The development of a selective and sensitive RP-HPLC method, often coupled with tandem mass spectrometry (LC-MS/MS), is fundamental for the quantification of Albuterol-related impurities. This compound is an ideal internal standard for such assays due to its chemical similarity to the analyte and its mass shift, which prevents isobaric interference.

A typical method involves a C18 or phenyl stationary phase, which provides the necessary hydrophobic interaction for retaining the target compounds. nih.gov Gradient elution is frequently employed to achieve optimal separation from matrix components and other related substances. The mobile phase composition is a critical parameter, often consisting of an aqueous component with a pH-adjusting buffer (e.g., potassium dihydrogen phosphate (B84403) or formic acid) and an organic modifier like acetonitrile or methanol. nih.govdergipark.org.tr The use of an acidic pH ensures that the amine functionalities of the analytes are protonated, leading to better peak shape and retention on the reversed-phase column.

For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is the standard. Specific precursor-to-product ion transitions are selected for the analyte (N-Benzyl Albuterol) and the internal standard (this compound) to ensure high selectivity and sensitivity.

A representative set of chromatographic conditions is detailed in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient Program | Initial: 95% A; Ramp to 90% B over 30 min; Return to initial over 2 min; Re-equilibrate for 2 min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | Tandem Mass Spectrometry (ESI+) |

| Internal Standard | This compound |

Solid-Phase Extraction (SPE) and Other Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is crucial for removing interferences from complex non-human biological matrices, such as animal liver or muscle tissue, thereby improving the accuracy and robustness of the analytical method. nih.gov Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of beta-agonists and their impurities. researchgate.net

For tissues, a common initial step involves homogenization followed by enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release conjugated forms of the analytes. nih.gov The sample is then subjected to protein precipitation, often using acidified acetonitrile. Following centrifugation, the supernatant is loaded onto an SPE cartridge. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are particularly effective for isolating compounds like N-Benzyl Albuterol.

A typical SPE protocol involves the following steps:

Conditioning: The cartridge is conditioned with methanol followed by water to activate the sorbent.

Loading: The pre-treated sample extract is loaded onto the cartridge.

Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

Elution: The analyte and internal standard are eluted with a stronger, often acidified, organic solvent (e.g., methanol with 1% acetic acid). nih.gov

The resulting eluate is then evaporated to dryness and reconstituted in the initial mobile phase before injection into the LC-MS/MS system. This multi-step process ensures a clean extract, minimizing matrix effects and enhancing the sensitivity of the assay. thermofisher.com

Rigorous Method Validation Parameters for Quantitative Analysis

A developed analytical method must be thoroughly validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). dergipark.org.trnih.gov

Assessment of Linearity, Accuracy, and Precision

Linearity is assessed to confirm that the method's response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of calibration standards at several concentration levels. The relationship between the peak area ratio (analyte/internal standard) and concentration is evaluated using a linear regression model, with a correlation coefficient (R²) of ≥0.99 being the typical acceptance criterion. nih.gov

Accuracy represents the closeness of the measured value to the true value. It is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent recovery. Accuracy is typically accepted if the mean value is within ±15% of the nominal concentration. dergipark.org.tr

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is expressed as the relative standard deviation (%RSD), with an acceptance limit generally set at ≤15%. researchgate.net

The table below presents illustrative validation data for a method quantifying an albuterol-related impurity.

| Validation Parameter | Concentration Level | Acceptance Criteria | Result |

| Linearity (R²) | 0.5 - 50.0 ng/mL | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | Low QC (1.5 ng/mL) | 85 - 115% | 102.3% |

| Mid QC (15 ng/mL) | 85 - 115% | 98.7% | |

| High QC (40 ng/mL) | 85 - 115% | 101.5% | |

| Precision (% RSD) | Low QC (1.5 ng/mL) | ≤ 15% | 5.1% |

| Mid QC (15 ng/mL) | ≤ 15% | 3.8% | |

| High QC (40 ng/mL) | ≤ 15% | 4.2% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

These limits are commonly determined based on the signal-to-noise (S/N) ratio. The LOD is typically established at an S/N ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. researchgate.net For bioanalytical methods, the LOQ must be sufficiently low to measure the analyte concentrations relevant to the study. For impurity analysis, the LOQ may be defined relative to the concentration of the active pharmaceutical ingredient, often in the range of 0.05% to 0.1%. nih.gov

| Parameter | Method | Typical Value (for related substance) |

| LOD | Signal-to-Noise = 3:1 | 0.1 ng/mL nih.gov |

| LOQ | Signal-to-Noise = 10:1 | 0.25 - 0.5 ng/mL nih.gov |

Evaluation of Matrix Effects and Recovery in Biological Systems (non-human)

When analyzing samples from biological matrices, endogenous components can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect . It is a critical parameter to evaluate, as it can significantly impact the accuracy of the method. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.

Recovery refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. While high recovery is desirable, consistent and reproducible recovery is more important, especially when a co-eluting internal standard is used to correct for analyte loss during sample preparation. nih.gov Studies have shown recoveries for albuterol from plasma to be around 89%, while recovery from more complex tissues like muscle can be lower. researchgate.netnih.gov

Applications of N Benzyl Albuterol D9 in Drug Metabolism and Mechanistic Research

Utility as a Stable Isotope Internal Standard in Bioanalytical Studies (Non-human Pharmacokinetics)

One of the primary applications of N-Benzyl Albuterol-d9 is its use as a stable isotope internal standard (SIL-IS) in bioanalytical method development and validation. The nearly identical physicochemical properties to its non-labeled counterpart, N-Benzyl Albuterol, and the distinct mass difference allow for precise and accurate quantification in complex biological matrices.

In non-human pharmacokinetic studies, this compound is instrumental for the accurate measurement of Albuterol and its N-benzyl impurity in biological samples obtained from in vitro models (e.g., cell cultures, tissue homogenates) and animal studies (e.g., plasma, urine, and tissue samples from rodents or canines). When added to a biological sample at a known concentration, it co-elutes with the analyte of interest during chromatographic separation, but is distinguished by mass spectrometry due to its higher mass. This co-purification and co-analysis corrects for variability in sample preparation, extraction efficiency, and matrix effects, thereby enhancing the precision and accuracy of the quantification.

Interactive Data Table: Representative Calibration Curve Data for Quantification of N-Benzyl Albuterol using this compound as an Internal Standard in Rat Plasma

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1520 | 50100 | 0.030 |

| 5 | 7650 | 50500 | 0.151 |

| 10 | 15300 | 50250 | 0.304 |

| 50 | 75800 | 49900 | 1.519 |

| 100 | 151500 | 50300 | 3.012 |

| 500 | 760000 | 50150 | 15.155 |

| 1000 | 1525000 | 50400 | 30.258 |

The use of this compound is also pivotal in metabolite identification and profiling studies. When N-Benzyl Albuterol is administered in animal studies or incubated with in vitro systems like liver microsomes or hepatocytes, the resulting biological samples can be analyzed by high-resolution mass spectrometry. The presence of the deuterium (B1214612) label in this compound results in a characteristic isotopic pattern in the mass spectrum. This allows for the differentiation of drug-related metabolites from endogenous matrix components. The mass shift of +9 Da (or a fragment thereof) provides a clear signature to track the metabolic fate of the N-benzyl moiety of the molecule.

Investigation of Deuterium Kinetic Isotope Effects on Enzymatic Reactions

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of an enzymatic reaction. libretexts.org By comparing the rate of metabolism of N-Benzyl Albuterol with that of this compound, researchers can gain insights into the reaction mechanisms of drug-metabolizing enzymes, such as cytochrome P450s. A significant KIE (typically >2) suggests that the cleavage of a C-H bond at the labeled position is involved in the rate-limiting step of the metabolic transformation.

Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for N-Benzyl Albuterol Metabolism

| Substrate | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | KIE (Vmax H/Vmax D) |

| N-Benzyl Albuterol | Rat Liver Microsomes | 150 | 25 | 2.5 |

| This compound | Rat Liver Microsomes | 60 | 28 |

Use in in vitro Drug Metabolism Models for Metabolic Stability Assessment (e.g., microsomal incubations)

Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a compound. nih.govresearchgate.net this compound can be employed in these in vitro assays, such as incubations with liver microsomes, S9 fractions, or hepatocytes, to study the metabolic fate of the N-benzyl moiety. solvobiotech.com By monitoring the disappearance of the deuterated compound over time using LC-MS/MS, researchers can determine its intrinsic clearance and predict its metabolic stability. While not the primary analyte of interest (Albuterol), understanding the stability of this impurity is important.

Interactive Data Table: Example Metabolic Stability Data in Human Liver Microsomes

| Compound | Incubation Time (min) | % Remaining | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | 0 | 100 | 45 | 15.4 |

| 5 | 92 | |||

| 15 | 78 | |||

| 30 | 60 | |||

| 60 | 38 |

Probing Receptor-Ligand Interactions in Cell-Free or in vitro Systems

While less common, stable isotope-labeled ligands like this compound can be utilized in specialized biophysical techniques to probe receptor-ligand interactions. For instance, in nuclear magnetic resonance (NMR) spectroscopy studies, the deuterium label can provide specific structural information about the binding pocket of a receptor. The altered nuclear spin properties of deuterium compared to hydrogen can be exploited in techniques like deuterium NMR or by observing the effect of the deuterated ligand on the receptor's proton NMR spectrum. This can help to elucidate the orientation and dynamics of the ligand when bound to its target receptor, such as the β2-adrenergic receptor for Albuterol and its derivatives. nih.govnih.govplos.org

Theoretical and Computational Approaches to N Benzyl Albuterol D9

Quantum Chemical Calculations and Molecular Modeling for Structural Elucidation

Quantum chemical calculations and molecular modeling are powerful tools for determining the three-dimensional structure and electronic properties of molecules like N-Benzyl Albuterol-d9. These methods provide a foundational understanding of the molecule's geometry, stability, and potential interactions.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a commonly employed method for optimizing the molecular geometry of complex organic molecules. By solving approximations of the Schrödinger equation, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, these calculations would confirm the expected tetrahedral geometry around the sp3-hybridized carbons and the planar nature of the aromatic rings.

Furthermore, DFT calculations can determine electronic properties that govern the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electron-donating and accepting capabilities. The electrostatic potential map can also be generated to visualize electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack and hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-31G(d) level of theory. Values are illustrative.

| Property | Calculated Value | Significance |

| Total Energy | -1055.2 Hartrees | Indicates the molecule's thermodynamic stability. |

| HOMO Energy | -5.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting ability. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

| C-O (hydroxyl) Bond Length | 1.37 Å | Typical bond length for a phenolic hydroxyl group. |

| C-N Bond Length | 1.48 Å | Standard bond length for a tertiary amine. |

Molecular Modeling: Molecular modeling techniques, such as molecular docking and pharmacophore analysis, can be used to study the interaction of this compound with biological targets, such as the β2-adrenergic receptor. nih.govplos.org Although it is an impurity, understanding its binding potential is crucial. Docking simulations would place the this compound molecule into the receptor's binding site, predicting the most favorable binding pose and calculating a binding affinity score. plos.org These models would likely show that the key interactions observed for β2-agonists, such as the ionic bond with an aspartate residue and hydrogen bonds with serine residues, are preserved. nih.govnih.gov The bulky N-benzyl and deuterated tert-butyl groups would influence the fit within the binding pocket, a factor that can be quantitatively assessed through these simulations.

Predictive Modeling of Chromatographic and Mass Spectrometric Behavior

Predicting the analytical behavior of this compound is essential for its use as an internal standard. Computational models can forecast its retention in chromatography and its fragmentation pattern in mass spectrometry, accelerating analytical method development.

Predictive Modeling of Chromatographic Behavior: Quantitative Structure-Retention Relationship (QSRR) models establish a mathematical link between a molecule's structural properties (descriptors) and its chromatographic retention time. nih.govmdpi.comchromatographyonline.com For this compound, relevant molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), polar surface area (PSA), molecular weight, and number of hydrogen bond donors/acceptors would be calculated. These descriptors are then used in a pre-established regression model to predict the retention time under specific reversed-phase liquid chromatography (RP-LC) conditions. aminer.orgresearchgate.net The substitution of nine hydrogen atoms with deuterium (B1214612) has a negligible effect on these global physicochemical properties, so the retention time of this compound is predicted to be nearly identical to its non-deuterated counterpart.

Table 2: Calculated Molecular Descriptors for QSRR Modeling

| Descriptor | N-Benzyl Albuterol | This compound | Predicted Chromatographic Impact |

| Molecular Weight | 329.43 g/mol | 338.52 g/mol | Minimal |

| logP (octanol-water) | ~3.5 | ~3.5 | None |

| Polar Surface Area (PSA) | 72.7 Ų | 72.7 Ų | None |

| Hydrogen Bond Donors | 3 | 3 | None |

| Hydrogen Bond Acceptors | 4 | 4 | None |

Predictive Modeling of Mass Spectrometric Behavior: In silico fragmentation tools can predict the mass spectrum of a molecule based on its structure. epfl.chnih.gov These programs apply known chemical fragmentation rules to predict the masses of fragment ions that would be observed in a tandem mass spectrometer. americanlaboratory.comnih.govacs.org For this compound, key predicted fragmentation pathways would include the benzylic cleavage alpha to the nitrogen atom and the loss of water from the ethanolamine (B43304) side chain. The most significant feature of the predicted spectrum for the d9 isotopologue is the mass shift in fragments containing the tert-butyl group. For example, the fragment resulting from the loss of the benzyl (B1604629) group would be 9 Da heavier than the corresponding fragment from the unlabeled compound, providing a distinct mass signature for quantification.

Table 3: Predicted Key Mass Fragments for this compound and its H9-Isotopologue

| Fragmentation Pathway | H9-Isotopologue Fragment (m/z) | d9-Isotopologue Fragment (m/z) | Mass Shift (Da) |

| [M+H]⁺ (Parent Ion) | 330.2 | 339.2 | +9 |

| Loss of benzyl group | 239.2 | 248.2 | +9 |

| Loss of tert-butyl group | 272.1 | 272.1 | 0 |

| Benzylic cleavage (C₁₀H₁₄NO⁺) | 164.1 | 173.1 | +9 |

In Silico Studies of Deuterium Isotope Effects on Molecular Properties and Reactivity

The primary difference between this compound and its protium (B1232500) analog is the increased mass of deuterium, which gives rise to the Kinetic Isotope Effect (KIE). wikipedia.orgprinceton.edu The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Computational chemistry can model and quantify this effect.

In silico studies can investigate the impact of deuteration on the metabolic stability of this compound. The tert-butyl group is a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govplos.org Theoretical models can calculate the activation energy barriers for the enzymatic C-H bond cleavage versus C-D bond cleavage. mdpi.com These calculations would be expected to show a significantly higher activation barrier for the deuterated compound. This "primary" KIE would predict a slower rate of metabolism for this compound at the tert-butyl group compared to its non-deuterated form. nih.govingenza.comsemanticscholar.org This metabolic switching is a key reason for the development of deuterated drugs. While this compound is intended as a standard, these theoretical insights are valuable for the broader field of drug design.

Secondary KIEs, which involve isotopic substitution at positions not directly involved in bond breaking, could also be modeled. wikipedia.org These effects are generally smaller and could subtly influence the molecule's conformational preferences or vibrational modes, but the primary KIE on metabolic pathways is the most significant.

Table 4: Illustrative In Silico Comparison of Metabolic Reactivity

| Parameter | N-Benzyl Albuterol (H9) | This compound | Predicted Outcome |

| Calculated Activation Energy for C-H/C-D Cleavage (tert-butyl) | 18.5 kcal/mol | 19.7 kcal/mol | Higher energy barrier for d9 variant. |

| Predicted Relative Rate of Metabolism (kH/kD) | 1.0 (Reference) | ~0.15 - 0.25 | Slower metabolism for d9 variant due to KIE. |

| Predicted Metabolic Half-Life | Reference | Increased | Deuteration at the metabolic site is expected to increase stability. |

Future Directions and Emerging Research Opportunities for Deuterated N Benzyl Albuterol Analogues

Exploration of Novel Deuteration Strategies for Enhanced Purity and Yield

The synthesis of deuterated compounds with high isotopic purity and in good yields is paramount for their application in sensitive research settings. Future research is poised to move beyond conventional methods to more sophisticated and efficient deuteration strategies for N-Benzyl Albuterol analogues.

Furthermore, advancements in photoredox catalysis are opening new doors for deuteration under mild reaction conditions. These methods can offer high selectivity for specific C-H bonds, enabling the precise placement of deuterium (B1214612) atoms to maximize the kinetic isotope effect and enhance metabolic stability. The goal is to develop protocols that are not only efficient but also scalable, ensuring a reliable supply of high-purity deuterated analogues for research purposes.

| Deuteration Strategy | Potential Advantages |

| Late-Stage HIE | Fewer synthetic steps, increased overall yield. |

| Photoredox Catalysis | High selectivity, mild reaction conditions. |

| Chemoenzymatic Synthesis | High stereoselectivity, environmentally friendly. |

Development of Advanced Analytical Platforms for Multi-Analyte Profiling

The accurate and sensitive detection of deuterated analogues and their metabolites is crucial for understanding their pharmacokinetic and pharmacodynamic properties. The future of analytical chemistry in this field lies in the development of high-resolution, multi-analyte profiling platforms.

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) will continue to be a cornerstone for the quantitative analysis of N-Benzyl Albuterol-d9 and its metabolites. Future developments will likely focus on improving ionization efficiency and data processing algorithms to enable the simultaneous quantification of a wide range of analytes in complex biological matrices.

Moreover, nuclear magnetic resonance (NMR) spectroscopy offers a powerful tool for the structural elucidation of metabolites and for determining the precise location of deuterium atoms within the molecule. The application of advanced NMR techniques, such as 2D NMR (HSQC, HMBC), can provide unambiguous structural information, which is vital for understanding the metabolic fate of deuterated compounds. The integration of mass spectrometry and NMR data will provide a comprehensive picture of the biotransformation of deuterated N-Benzyl Albuterol analogues.

| Analytical Technique | Key Application |

| UHPLC-HRMS | Quantitative analysis of parent drug and metabolites. |

| 2D NMR Spectroscopy | Structural elucidation and localization of deuterium. |

| Capillary Electrophoresis-MS | Analysis of polar metabolites. |

Expanding the Scope of Application in Pre-clinical Drug Discovery and Development Pipelines

Deuterated N-Benzyl Albuterol analogues are valuable tools in preclinical drug discovery, primarily serving as internal standards in pharmacokinetic studies of albuterol and its related compounds. However, their future applications are expected to expand significantly.

The "deuterium switch" approach, where a hydrogen atom is replaced with deuterium to improve a drug's metabolic profile, is a key area of interest. nih.govnih.gov By strategically placing deuterium on metabolically labile sites of novel beta-2 agonist candidates, researchers can potentially slow down their metabolism, leading to a longer half-life and improved therapeutic index. deutramed.com this compound and other deuterated analogues can serve as important reference compounds in these studies.

Furthermore, stable isotope-labeled compounds are increasingly being used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of drug candidates in biological systems. acs.orgmusechem.com The use of this compound in such studies can provide valuable insights into the metabolic pathways of related compounds, helping to identify potential drug-drug interactions and off-target effects early in the drug development process. This can ultimately lead to the design of safer and more effective drug candidates. nih.gov

| Preclinical Application | Research Focus |

| Pharmacokinetic Studies | Use as an internal standard for bioanalysis. |

| Metabolic Profiling | Elucidation of metabolic pathways. |

| "Deuterium Switch" Approach | Enhancement of metabolic stability of new chemical entities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing N-Benzyl Albuterol-d9 with high isotopic purity?

- Methodological Answer : Deuterated analogs like this compound are synthesized via hydrogen-deuterium exchange or deuteration of precursor intermediates. Key steps include:

- Using deuterated reagents (e.g., D₂O, deuterated alkyl halides) during alkylation or benzylation .

- Purification via column chromatography or recrystallization to remove non-deuterated byproducts .

- Validation of isotopic purity (>99 atom% D) using mass spectrometry (MS) or nuclear magnetic resonance (¹H/²H-NMR) .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C-NMR to verify the absence of proton signals at deuterated positions .

- Isotopic Purity : High-resolution MS (HRMS) or isotope ratio mass spectrometry (IRMS) to quantify deuterium incorporation .

- Chemical Stability : Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) monitored via HPLC to assess degradation pathways .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at -20°C to minimize deuterium loss .

- Conduct periodic LC-MS analysis to detect deuterium-proton exchange, especially in protic solvents (e.g., water, alcohols) .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s pharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., β₂-adrenergic receptor binding) to compare affinity with non-deuterated Albuterol .

- Functional Assays : Bronchial smooth muscle relaxation assays using isolated tracheal tissues .

Advanced Research Questions

Q. How to design a study to resolve contradictory data on this compound’s metabolic stability in different biological systems?

- Methodological Answer :

- Comparative Metabolism : Use liver microsomes (human vs. rodent) with LC-HRMS to identify species-specific deuterium retention patterns .

- Isotope Effects : Quantify kinetic isotope effects (KIEs) in CYP450-mediated oxidation reactions to assess deuterium’s impact on metabolic half-life .

Q. What experimental approaches address discrepancies in N-Benzyl deprotection efficiency across synthetic protocols?

- Methodological Answer :

- Catalytic Transfer Hydrogenation : Compare Pd/C with ammonium formate vs. H₂ gas for selective N-benzyl removal without affecting deuterium labels .

- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track deprotection progress and optimize reaction conditions .

Q. How does deuterium labeling influence the binding kinetics of this compound to its target receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kₐ, k_d) to compare deuterated vs. non-deuterated forms .

- Molecular Dynamics Simulations : Analyze deuterium’s steric and electronic effects on ligand-receptor interactions .

Q. What strategies validate the specificity of this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Stable Isotope Dilution Assay (SIDA) : Use deuterated internal standards to correct for matrix effects in LC-MS/MS quantification .

- Tracer Studies : Co-administer non-deuterated Albuterol to distinguish endogenous vs. exogenous compound signals .

Q. How to optimize in vivo studies to assess deuterium’s impact on this compound’s bioavailability and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.